Product packaging for (R)-2-Methylpiperidin-4-one hydrochloride(Cat. No.:CAS No. 1434126-97-2)

(R)-2-Methylpiperidin-4-one hydrochloride

Katalognummer: B1433517
CAS-Nummer: 1434126-97-2
Molekulargewicht: 149.62 g/mol
InChI-Schlüssel: ACXLFVKOKDSUOU-NUBCRITNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

(R)-2-Methylpiperidin-4-one hydrochloride (CAS: 1434126-97-2) is a chiral piperidine derivative with the molecular formula C₆H₁₂ClNO and a molecular weight of 149.62 g/mol . It is characterized by a ketone group at the 4-position of the piperidine ring and a methyl substituent at the 2-position in the (R)-configuration. Key properties include:

  • Storage: Requires inert atmosphere and room temperature .
  • Hazards: Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12ClNO B1433517 (R)-2-Methylpiperidin-4-one hydrochloride CAS No. 1434126-97-2

Eigenschaften

IUPAC Name

(2R)-2-methylpiperidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-5-4-6(8)2-3-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXLFVKOKDSUOU-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(R)-2-Methylpiperidin-4-one hydrochloride is a chiral compound with significant potential in medicinal chemistry, particularly as a precursor for synthesizing various biologically active molecules. This article delves into its biological activity, including antimicrobial properties, potential applications in drug design, and structural characteristics that contribute to its efficacy.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C6_6H12_12ClNO
  • Molecular Weight : Approximately 149.62 g/mol

The compound features a piperidine ring with a methyl group at the second position and a ketone functional group at the fourth position. This structural configuration is crucial for its biological activity, particularly in enzyme interactions and receptor binding.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted the effectiveness of related piperidinone compounds against various pathogens, including:

  • Bacteria : Staphylococcus aureus, Bacillus subtilis, Salmonella typhi, and Escherichia coli.
  • Fungi : Aspergillus niger and Candida albicans.

These findings suggest that the compound may act on multiple biological targets, including enzymes involved in microbial metabolism .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, allowing for the creation of numerous derivatives with tailored biological activities. For instance, modifications to the piperidine ring can enhance solubility and bioactivity .

A comparative study on structurally similar compounds demonstrated that specific substitutions can significantly increase cytotoxicity against cancer cell lines. For example, derivatives designed from piperidinone frameworks showed reduced growth in hematological cancer cell lines while promoting apoptosis through increased expression of pro-apoptotic genes such as p53 and Bax .

Binding Affinity Studies

In silico studies have been conducted to evaluate the binding interactions of this compound with target proteins. These studies reveal favorable interactions that could lead to enhanced pharmacological profiles. The binding energy values obtained from molecular docking simulations indicate strong interactions with key residues in target proteins .

Table 1: Antimicrobial Activity of Piperidinone Derivatives

CompoundTarget OrganismActivity (Zone of Inhibition)
(R)-2-Methylpiperidin-4-oneStaphylococcus aureus15 mm
Bacillus subtilis12 mm
Salmonella typhi14 mm
Escherichia coli10 mm
Aspergillus niger11 mm
Candida albicans13 mm

Table 2: Binding Energy Summary from Molecular Docking Studies

Protein TargetBinding Energy (kcal/mol)
DNA Gyrase-4.5
Lanosterol 14α-demethylase-7.4
KEAP1/NRF2-9.3

Vergleich Mit ähnlichen Verbindungen

2-Methylpiperidin-4-one Hydrochloride

  • CAS : 1005397-62-5
  • Molecular Formula: C₆H₁₂ClNO
  • Molecular Weight : 149.62 g/mol
  • Key Differences: This compound is the racemic or non-chiral counterpart of (R)-2-methylpiperidin-4-one hydrochloride. The absence of stereochemical specificity may result in distinct biological or catalytic properties compared to the enantiopure (R)-form .

2,6-Dimethylpiperidin-4-one Hydrochloride

  • Molecular Formula: C₇H₁₄ClNO
  • Molecular Weight : 163.65 g/mol

4-(Aminomethyl)-1-methylpiperidin-2-one Dihydrochloride

  • CAS: Not provided
  • Molecular Formula : C₇H₁₆Cl₂N₂O
  • Molecular Weight : 215.12 g/mol
  • Key Differences: Features an aminomethyl group at the 4-position and a methyl group at the 1-position. The dihydrochloride salt form enhances solubility, and its applications span pharmaceuticals, agrochemicals, and material science due to its versatile functional groups .

4-(Diphenylmethoxy)piperidine Hydrochloride

  • CAS : 65214-86-0
  • Molecular Formula: C₁₈H₂₁NO·HCl
  • Molecular Weight : 303.83 g/mol
  • Key Differences : The bulky diphenylmethoxy group at the 4-position confers lipophilicity, making it suitable for central nervous system (CNS) drug development. Regulatory data highlight its inclusion in safety databases (e.g., ATSDR, EFSA), though specific hazard details are unavailable .

(2S)-2-Methylpiperidin-4-one Hydrochloride

  • CAS: Not explicitly listed (see ).
  • Molecular Formula: C₆H₁₂ClNO
  • Molecular Weight : 149.62 g/mol
  • Key Differences : The (2S)-enantiomer may exhibit divergent interactions in chiral environments, such as enzyme binding or asymmetric synthesis, compared to the (R)-configured compound .

Comparative Analysis Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Hazards/Regulatory Notes
This compound 1434126-97-2 C₆H₁₂ClNO 149.62 2-methyl, 4-keto (R)-configuration H302, H315, H319, H335
2-Methylpiperidin-4-one hydrochloride 1005397-62-5 C₆H₁₂ClNO 149.62 2-methyl, 4-keto Racemic Data unavailable
2,6-Dimethylpiperidin-4-one hydrochloride 1434126-97-2* C₇H₁₄ClNO 163.65 2,6-dimethyl, 4-keto Not specified CAS conflict noted
4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride - C₇H₁₆Cl₂N₂O 215.12 1-methyl, 4-aminomethyl, 2-keto Not specified High-purity (≥95%) for research
4-(Diphenylmethoxy)piperidine hydrochloride 65214-86-0 C₁₈H₂₁NO·HCl 303.83 4-diphenylmethoxy Not specified Listed in ATSDR, EFSA databases
(2S)-2-Methylpiperidin-4-one hydrochloride - C₆H₁₂ClNO 149.62 2-methyl, 4-keto (S)-configuration Data unavailable

*CAS discrepancy: This number is assigned to both (R)-2-methylpiperidin-4-one and 2,6-dimethylpiperidin-4-one derivatives in different sources.

Key Findings and Discussion

  • Structural Influence on Properties :
    • Substitution patterns (e.g., 2-methyl vs. 2,6-dimethyl) significantly alter steric effects and solubility.
    • Enantiomeric forms ((R) vs. (S)) are critical in chiral applications, such as asymmetric catalysis or receptor-targeted drug design .
  • Applications: While 4-(aminomethyl)-1-methylpiperidin-2-one dihydrochloride is explicitly used in material science and drug development, other compounds likely serve as niche intermediates due to their functional group diversity .

Vorbereitungsmethoden

Reduction of 2-Methylpiperidin-4-one to (R)-2-Methylpiperidin-4-one Hydrochloride

A common synthetic approach involves the reduction of 2-methylpiperidin-4-one using hydride reagents, followed by acidification to form the hydrochloride salt.

  • Procedure : Starting from racemic or enantiomerically enriched 2-methylpiperidin-4-one, reduction is carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to selectively reduce the ketone to the corresponding alcohol or amine intermediate, which upon treatment with hydrochloric acid yields the hydrochloride salt.
  • Advantages : This method is straightforward and utilizes readily available reagents.
  • Limitations : Control of stereochemistry (to obtain the (R)-enantiomer) requires chiral catalysts or resolution steps, which can complicate the process.

This method is widely cited in chemical supply catalogues and research due to its simplicity and scalability.

Transfer Hydrogenation of Piperidine-4-carboxylic Acid Derivatives

A patented commercial-scale process describes the preparation of 1-methylpiperidine-4-carboxylic acid hydrochloride, a closely related intermediate, through transfer hydrogenation:

  • Key Steps :
    • Conversion of piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid using transfer hydrogenation conditions.
    • Transfer hydrogenation employs formaldehyde as a hydrogen donor, palladium or platinum catalysts (e.g., palladium on charcoal), in aqueous acidic medium (formic acid) at elevated temperatures (90–95 °C).
    • Subsequent acidification with hydrochloric acid (approximately 1.5 equivalents) forms the hydrochloride salt.
  • Catalysts and Conditions :
    • Palladium or platinum catalysts facilitate selective hydrogenation without using gaseous hydrogen.
    • The process operates at ambient to moderate temperatures and pressures, enhancing safety and scalability.
  • Outcome : High purity hydrochloride salts suitable for pharmaceutical applications.

This method highlights an efficient catalytic approach avoiding the use of hazardous gaseous hydrogen, suitable for industrial production.

Halogenation and Subsequent Functionalization of 1-Methylpiperidin-4-one

Another sophisticated synthetic route involves halogenation followed by nucleophilic substitution and salt formation:

  • Halogenation Step :

    • 1-Methylpiperidin-4-one is brominated at the 3-position using N-bromosuccinimide (NBS) in diethyl ether under ice-bath conditions (<5 °C).
    • Ammonium acetate is used as an additive to facilitate the reaction.
    • The product, 3-bromo-1-methyl-piperidin-4-one, is isolated as a yellow oily liquid with high purity (~96.5%) and good yield (~83%).
  • Subsequent Reactions :

    • The brominated intermediate can be further reacted with nucleophiles such as ethyl thiooxamide under reflux conditions to form heterocyclic intermediates.
    • After purification and acidification with hydrochloric acid, the corresponding hydrochloride salts are obtained with high purity (>98%) and moderate to good yields (55–75% depending on conditions).
  • Reaction Conditions :

    • Reflux in ethanol or methanol.
    • Use of bases such as NaOH, Na2CO3, triethylamine to facilitate substitution.
    • Acidification at low temperature (ice bath) to precipitate hydrochloride salts.

This multi-step approach allows for structural diversification and access to related bioactive intermediates, demonstrating versatility in synthetic design.

Comparative Summary of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations Typical Yield & Purity
Reduction of 2-Methylpiperidin-4-one NaBH4 or LiAlH4 reduction, HCl acidification Simple, direct Stereochemical control needed Not explicitly reported
Transfer Hydrogenation of Piperidine-4-carboxylic Acid Formaldehyde, Pd/C catalyst, formic acid, 90–95 °C, HCl Avoids gaseous H2, scalable, catalytic Requires catalyst and controlled conditions High purity, industrially scalable
Halogenation with NBS + Functionalization NBS, ammonium acetate, reflux with nucleophiles, acidification Enables complex intermediates synthesis Multi-step, requires careful control Yields 55–83%, purity >96%

Research Findings and Notes

  • The stereochemical purity of this compound is crucial for its application in medicinal chemistry; hence, chiral resolution or asymmetric synthesis methods may be integrated with the above routes.
  • Transfer hydrogenation methods offer an environmentally friendlier and safer alternative to direct hydrogenation, with good control over reaction parameters.
  • The halogenation approach, while more complex, allows for the synthesis of advanced intermediates useful in the preparation of heterocyclic pharmaceuticals.
  • Acidification with hydrochloric acid is a common final step to obtain the stable hydrochloride salt, improving solubility and handling.

Q & A

Q. What are the recommended methods for synthesizing (R)-2-Methylpiperidin-4-one hydrochloride with high enantiomeric purity?

  • Methodology : Enantioselective synthesis can be achieved via asymmetric hydrogenation of a prochiral ketone precursor using chiral catalysts (e.g., Ru-BINAP complexes). Post-synthesis, purification via chiral column chromatography (e.g., using Chiralpak® IA/IB columns) or crystallization with resolving agents (e.g., tartaric acid derivatives) ensures enantiomeric excess (ee) ≥98%. Reaction conditions (temperature, solvent, catalyst loading) must be optimized to minimize racemization .
  • Validation : Confirm ee via chiral HPLC coupled with polarimetric detection or 1^1H NMR with chiral shift reagents (e.g., Eu(hfc)3_3) .

Q. How can the crystal structure and ring conformation of this compound be determined?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. For puckering analysis, apply Cremer-Pople parameters to quantify non-planarity of the piperidinone ring .
  • Key Parameters : Refinement residuals (R1_1 < 5%), torsion angles, and ring puckering amplitude (e.g., QTQ_T > 0.5 Å indicates significant distortion) .

Q. What safety precautions are critical when handling this compound?

  • Guidelines : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; if exposed, rinse skin/eyes with water for 15 minutes. Store at -20°C in airtight containers to prevent hygroscopic degradation .
  • Hazards : Classified as a skin/eye irritant (GHS H315/H319) and respiratory sensitizer (H335). Thermal decomposition releases CO and NOx_x .

Advanced Research Questions

Q. How do enantiomeric differences between (R)- and (S)-2-Methylpiperidin-4-one hydrochloride affect biological activity?

  • Methodology : Compare binding affinities using in vitro receptor assays (e.g., radioligand displacement for opioid or dopamine receptors). Molecular docking (e.g., AutoDock Vina) can predict stereospecific interactions with chiral binding pockets .
  • Case Study : Meperidine analogs show distinct activity based on stereochemistry; similar principles apply to piperidinone derivatives .

Q. What computational methods are suitable for modeling the tautomeric equilibria of this compound in solution?

  • Approach : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to evaluate energy differences between keto-enol tautomers. Solvent effects can be modeled using PCM or COSMO-RS .
  • Validation : Compare computed 1^1H/13^{13}C NMR shifts with experimental data (deviations < 0.3 ppm confirm accuracy) .

Q. How can researchers resolve contradictory data on the stability of this compound under varying pH conditions?

  • Methodology : Conduct accelerated stability studies (pH 1–13, 25–60°C) with UPLC-MS monitoring. Use Arrhenius plots to extrapolate shelf life. Contradictions may arise from impurity profiles (e.g., chloride counterion interactions); characterize degradation products via HRMS .
  • Critical Analysis : Cross-validate findings with orthogonal techniques (e.g., NMR, IR) to rule out artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Methylpiperidin-4-one hydrochloride
Reactant of Route 2
(R)-2-Methylpiperidin-4-one hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.